4-(BENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE
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Overview
Description
4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a quinoline core substituted with benzenesulfonyl and methylbenzoyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methylbenzoyl Group: The final step involves Friedel-Crafts acylation, where the intermediate product is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the benzenesulfonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the sulfonyl group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Benzyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzenesulfonyl and methylbenzoyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
4-Hydroxyquinoline: Known for its antimicrobial activity.
8-Hydroxyquinoline: Used in metal chelation and as an antiseptic.
Uniqueness
4-(Benzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is unique due to the presence of both benzenesulfonyl and methylbenzoyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups can lead to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-8-11-18(12-9-16)23(26)21-15-25-22-13-10-17(2)14-20(22)24(21)29(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBEDSQNXKVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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